(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid
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Overview
Description
(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a methoxy group, a methyl group, and a trimethoxybenzylidene moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid typically involves multi-step organic reactions. One common approach is the condensation of 5-methoxy-2-methyl-1-indanone with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the corresponding benzylidene derivative. This intermediate is then subjected to a Wittig reaction to introduce the acetic acid moiety, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby reducing the associated cellular damage.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Bromomethyl methyl ether: Another compound with comparable reactivity, used in organic synthesis.
Uniqueness
(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H24O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(3Z)-6-methoxy-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C23H24O6/c1-13-17(8-14-9-20(27-3)23(29-5)21(10-14)28-4)16-7-6-15(26-2)11-19(16)18(13)12-22(24)25/h6-11H,12H2,1-5H3,(H,24,25)/b17-8- |
InChI Key |
JJVPDXNWNNEKAR-IUXPMGMMSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
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